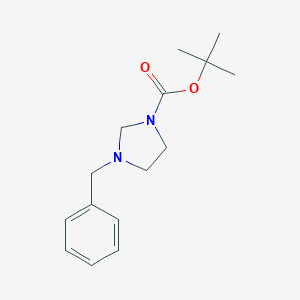

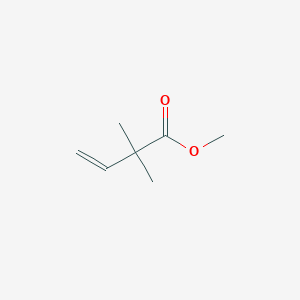

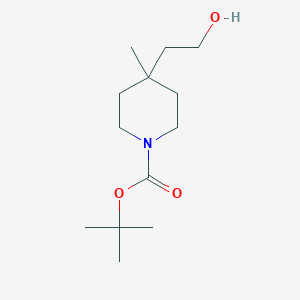

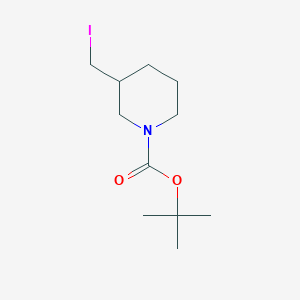

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives and related structures have been extensively studied due to their relevance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate and its derivatives involves multiple steps, including nucleophilic substitution, oxidation, and reduction reactions. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, was achieved through a four-step process starting from piperidin-4-ylmethanol, with a high total yield of 71.4% . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps with a total yield of 49.9% .

Molecular Structure Analysis

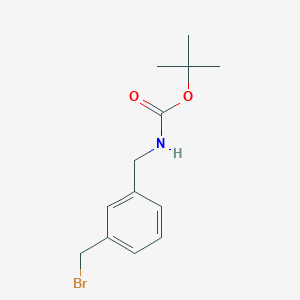

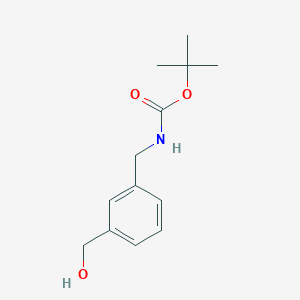

X-ray crystallography and molecular mechanics calculations have been used to determine the preferred conformations of tert-butyl piperidine derivatives. For example, the N-tert-butoxy-2,2,6,6-tetramethylpiperidine derivative was found to have an eclipsed conformation of the N-O bond with respect to the C-methyl bond of the tert-butyl group . The molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine derivatives is influenced by the presence of substituents on the piperidine ring. For instance, the Mitsunobu reaction was used to synthesize tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of the synthesis process . The presence of bulky substituents can hinder the formation of intermolecular hydrogen bonds, as observed in the crystal structure of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are characterized by spectroscopic techniques such as NMR, IR, and MS. The interaction of axial hydroxyl groups with axial methyl groups can cause shifts in NMR signals . The IR spectra can indicate the presence of non-chair forms stabilized by intramolecular hydrogen bonds . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been analyzed using computational methods to understand their reactivity .

科学的研究の応用

-

Synthesis and Characterization

- Field : Organic Chemistry

- Application : This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Methods : The compound was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .

- Results : The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .

-

Biological Evaluation

- Field : Biochemistry

- Application : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

- Methods : The antibacterial and antifungal activities of the compounds were studied against several microorganisms .

- Results : The compounds were found to be moderately active .

特性

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-5-13(4,6-9-14)7-10-15/h15H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLUHODTRLEMKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

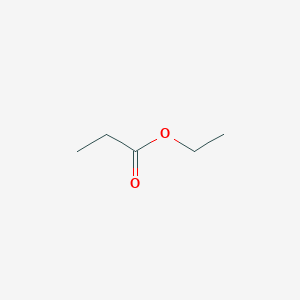

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632518 |

Source

|

| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | |

CAS RN |

236406-33-0 |

Source

|

| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)